molecular formula C10H12ClN3O3 B11809319 Methyl 5-chloro-2-morpholinopyrimidine-4-carboxylate

Methyl 5-chloro-2-morpholinopyrimidine-4-carboxylate

Katalognummer: B11809319
Molekulargewicht: 257.67 g/mol
InChI-Schlüssel: CURCBHCTRFNWAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl5-chloro-2-morpholinopyrimidine-4-carboxylate is a heterocyclic compound that features a pyrimidine ring substituted with a morpholine ring, a chlorine atom, and a methyl ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl5-chloro-2-morpholinopyrimidine-4-carboxylate typically involves the reaction of 5-chloro-2-morpholinopyrimidine-4-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl5-chloro-2-morpholinopyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Substituted pyrimidine derivatives.

    Hydrolysis: 5-chloro-2-morpholinopyrimidine-4-carboxylic acid.

    Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reagents used.

Wissenschaftliche Forschungsanwendungen

Methyl5-chloro-2-morpholinopyrimidine-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the interactions between pyrimidine derivatives and biological macromolecules.

    Material Science: It may be utilized in the development of novel materials with unique electronic or optical properties.

Wirkmechanismus

The mechanism of action of Methyl5-chloro-2-morpholinopyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-chloro-2-morpholinopyrimidine-4-carboxylic acid: The hydrolyzed form of the ester.

    2-morpholinopyrimidine-4-carboxylate derivatives: Compounds with different substituents on the pyrimidine ring.

Uniqueness

Methyl5-chloro-2-morpholinopyrimidine-4-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the morpholine ring and the ester group distinguishes it from other pyrimidine derivatives, making it a versatile intermediate for various synthetic applications.

Eigenschaften

Molekularformel

C10H12ClN3O3

Molekulargewicht

257.67 g/mol

IUPAC-Name

methyl 5-chloro-2-morpholin-4-ylpyrimidine-4-carboxylate

InChI

InChI=1S/C10H12ClN3O3/c1-16-9(15)8-7(11)6-12-10(13-8)14-2-4-17-5-3-14/h6H,2-5H2,1H3

InChI-Schlüssel

CURCBHCTRFNWAJ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=NC(=NC=C1Cl)N2CCOCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.